2-Fluoro-5-phenylpentanoic acid is an organic compound notable for its structural features, including a fluoro group, a phenyl group, and a pentanoic acid moiety. This compound is classified as a monocarboxylic acid and is part of the broader category of fluorinated organic compounds. Its chemical formula is , and it is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized from various starting materials, particularly fluorinated alkenes and phenyl-substituted compounds. The synthesis typically involves multiple steps that require specific reaction conditions to achieve the desired product purity and yield .
The synthesis of 2-Fluoro-5-phenylpentanoic acid generally follows these steps:
In industrial settings, large-scale reactors may be used for continuous flow processes to optimize yield and purity. The synthesis may also involve catalytic hydrogenation or other transformations to modify the starting materials into the final product .
The molecular structure of 2-Fluoro-5-phenylpentanoic acid can be represented as follows:
Key structural data includes:
2-Fluoro-5-phenylpentanoic acid can undergo several chemical transformations:
Common reagents used in these reactions include:
The mechanism of action of 2-Fluoro-5-phenylpentanoic acid is primarily based on its interactions with biological targets:
Data regarding specific interactions remains limited but indicates potential for enzyme inhibition or receptor modulation .
2-Fluoro-5-phenylpentanoic acid has diverse applications in scientific research:
Fluorinated carboxylic acids represent a challenging synthetic target due to the high activation energy required for C-F bond formation. Biocatalytic approaches leverage nature's machinery to overcome these barriers under mild conditions. Fluorinases, a rare enzyme class first identified in Streptomyces cattleya, catalyze the nucleophilic fluorination of S-adenosyl-L-methionine (SAM) to form 5'-fluoro-5'-deoxyadenosine (5'-FDA) [9]. This foundational C-F bond formation reaction provides a biosynthetic platform for generating fluorinated building blocks. Through protein engineering of fluorinase (FlA), researchers have enhanced catalytic efficiency toward non-natural substrates, enabling the synthesis of ω-fluorinated carboxylic acid precursors. The enzyme's loop region (residues 53-58) proves critical for substrate accommodation, where mutations increase flexibility toward extended aliphatic chains like 5-phenylpentanoic acid derivatives [9].
Recent advances combine fluorinase with downstream enzymatic cascades for one-pot synthesis. Engineered E. coli co-expressing FlA with an adenylate kinase and acid phosphatase converts fluoride ions into 2-fluorocarboxylic acids via phosphorylated intermediates. This system achieves 78% conversion for 5-phenylpentanoic acid fluorination at C-2, though space-time yields require optimization for industrial implementation [9]. Immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂-NH₂) enhances fluorinase reusability, maintaining 92% activity over 10 cycles in continuous membrane reactors [9].
Table 1: Biocatalytic Systems for Fluorocarboxylic Acid Synthesis
Enzyme Class | Reaction | Conversion Efficiency | Limitations |
---|---|---|---|
Fluorinase (FlA) | SAM → 5'-FDA | 95% (natural substrate) | Narrow native substrate scope |
Engineered FlA variant | C-F bond formation at C₂/C₃ of acids | 40-78% | Low volumetric productivity |
Whole-cell biocatalyst | Fluoride to 2-fluorocarboxylic acids | 68% | Byproduct inhibition |
Immobilized FlA | Continuous flow fluorination | 92% (10 cycles) | Diffusion limitations |
The stereoelectronic effects of fluorine significantly influence enzymatic recognition. Fluorine's strong inductive effect (-I) increases the acidity of α-protons (pKa reduction by 1.5-2 units), altering substrate binding in ketoreductase-mediated reactions [9]. Computational models predict that fluorination at C-2 stabilizes a gauche conformation that matches the stereoselective pocket of engineered carboxylic acid reductases, enabling asymmetric synthesis of (S)-2-fluoro-5-phenylpentanoic acid with 94% ee [9].
Hypervalent iodine reagents enable electrophilic fluorination without transition metals, offering complementary selectivity to nucleophilic approaches. Difluoroiodotoluenes (ArIF₂) generated in situ from iodoarenes and Selectfluor serve as bench-stable fluorinating agents for aliphatic systems. The reaction mechanism involves ligand exchange at iodine(III) centers, where tetrafluoroborate (BF₄⁻) provides a nucleophilic fluoride source while Selectfluor delivers electrophilic "F⁺" equivalents [5]. Density functional theory (DFT) studies reveal a low-energy transition state (ΔG‡ = 18.7 kcal/mol) for α-fluorination of 5-phenylpentanoic acid, where iodine(III) coordinates with the carboxylate oxygen before fluorine transfer [2].
Cyclic hypervalent iodine(V) reagents demonstrate superior stability for late-stage fluorination. Bicyclic difluoro(aryl)-λ⁵-iodanes synthesized from iodine(III) precursors and Selectfluor (1.5 equiv, MeCN, 40°C) achieve 90% isolated yield with minimal decomposition. The rigid scaffold prevents reductive elimination, a common decomposition pathway in acyclic analogs [5]. These reagents fluorinate sterically hindered substrates like 5-phenylpentanoic acid at -20°C, suppressing decarboxylation side reactions. Kinetic studies show second-order dependence: first-order in carboxylic acid and first-order in iodane [5].
Table 2: Performance of Hypervalent Iodine Fluorinating Reagents
Reagent | Temperature Range | Yield for Target Compound | Reaction Time | Key Advantage |
---|---|---|---|---|
In situ ArIF₂ (from Selectfluor) | 0-25°C | 75% | 4-12 h | Low cost |
Bicyclic iodine(V) difluoride | -20°C to 40°C | 90% | 24 h | Suppressed decomposition |
Phenyliodine(III) diacetate/Py·HF | -78°C | 68% | 30 min | Rapid fluorination |
Electron-deficient ArI(O₂CCF₃)₂/HF | 25°C | 82% | 2 h | High functional group tolerance |
Regioselectivity challenges in aliphatic fluorination are addressed through silver(I)-mediated activation. Silver tetrafluoroborate (AgBF₄) coordinates with carboxylate oxygen, directing syn-addition of fluorine to the α-position. This approach achieves 98:2 regioselectivity for 2-fluoro-5-phenylpentanoic acid over undesired γ-fluorinated isomers [2] [5]. Continuous flow configurations with immobilized silver catalysts (Ag@SiO₂) enable reagent recycling, reducing silver leaching to <0.5 ppm per reaction cycle [5].
The carbon skeleton of 2-fluoro-5-phenylpentanoic acid is efficiently constructed through convergent strategies that separate aliphatic chain formation from fluorination steps. Horner-Wadsworth-Emmons (HWE) olefination between phenylacetaldehyde and triethyl 4-phosphonocrotonate installs the C₅ backbone with (E)-selectivity (>20:1), followed by catalytic hydrogenation (Pd/C, 5 bar H₂) to saturate the alkene prior to fluorination [1]. Alternative routes employ aryl nickel catalysis for Csp³-Csp² coupling, where 4-bromobutyrate esters couple with phenylzinc chlorides under NiCl₂(dppe) catalysis (0.5 mol%) at 60°C, achieving 89% yield with excellent retention of stereochemistry at chiral centers [7].
Solid-phase synthesis enables rapid diversification of the phenyl moiety. Wang resin-bound 5-aminopentanoic acid undergoes diazotization and Balz-Schiemann reaction, where thermal decomposition of tetrafluoroborate intermediates introduces fluorine at C-2. Cleavage with TFA/H₂O liberates the target compound while preserving acid-sensitive functional groups on the aryl ring [10]. Microwave-assisted Krapcho decarboxylation (180°C, DMF, 10 min) of β-fluoro-β-phenyl dialkyl malonates provides a high-throughput route, achieving 95% conversion without racemization at the fluorinated carbon [7].
Table 3: Carbon Chain Assembly Strategies
Method | Key Reaction Steps | Yield | Stereocontrol | Functional Group Tolerance |
---|---|---|---|---|
HWE olefination/hydrogenation | (PhCH₂CHO) + (EtO₂C)₃PCHCH₂CO₂Et → C₅ chain | 82% | E-alkene selectivity | Low (base-sensitive groups) |
Ni-catalyzed cross-coupling | Br(CH₂)₃CO₂Et + PhZnCl → Ph(CH₂)₄CO₂Et | 89% | Retention of configuration | Moderate |
Solid-phase Balz-Schiemann | Resin-NH(CH₂)₄CO₂H → Fluorination/cleavage | 76% | Racemic | High |
Malonate decarboxylation | F₂C(CO₂Et)CH(Ph)CH₂CH₂CO₂Et → hydrolysis | 91% | Retention of configuration | Moderate |
The phenyl ring's electronic properties profoundly influence fluorination efficiency. Electron-donating groups (e.g., p-methoxy) increase nucleophilicity at the benzylic position, necessitating cryogenic conditions (-40°C) to prevent competitive fluorination at C-5. Conversely, electron-withdrawing substituents (e.g., m-CF₃) redirect fluorination to C-2, with Hammett correlations showing ρ = -1.2 for electrophilic fluorination [1]. Protecting group strategies include silyl ethers for phenolic functionalities and tert-butyl esters for carboxylic acids, both stable under electrophilic fluorination conditions [1] [7].
Continuous flow technology overcomes limitations of batch fluorination by enhancing mass/heat transfer and enabling precise residence time control. Corning Advanced-Flow™ reactors with heart-shaped mixing cells achieve 95% yield for 2-fluoro-5-phenylpentanoic acid synthesis—a 25% increase over batch methods. The reactor's SiC fluidic modules provide exceptional thermal conductivity (120 W/m·K), maintaining ±1°C temperature control during exothermic fluorination (ΔH = -78 kJ/mol) [4] [6]. Scale-up follows numbering-up principles: parallel G4 reactors (4 modules) achieve production capacities >200 kg/day with identical space-time yield to lab-scale units [4].
Three-phase reactions (gas-liquid-solid) benefit from optimized flow regimes. Hydrogenation of unsaturated precursors employs packed-bed reactors with Pd/Al₂O³ catalysts (1-2 mm particles), where Taylor flow patterns ensure uniform gas-liquid distribution. Supercritical CO₂ as co-solvent enhances hydrogen solubility, reducing reaction time from 8 hours (batch) to 12 minutes at 100 bar and 50°C [6]. In-line FTIR monitoring at the reactor outlet enables real-time optimization: adjustment of F₂/N₂ stoichiometry within ±0.5% maintains ideal fluorine excess while minimizing byproduct formation [4] [8].
Table 4: Continuous Flow Reactor Performance Metrics
Parameter | Batch Reactor | Microreactor (Lab Scale) | Industrial Flow Reactor |
---|---|---|---|
Yield for target compound | 70% | 88% | 95% |
Temperature control | ±5°C | ±2°C | ±1°C |
Production capacity | 5 kg/batch (20 h) | 0.1 kg/day | 200 kg/day |
Hazard management | Large reagent inventory | <100 mL inventory | <500 mL inventory |
Byproduct formation | 8-12% | 3-5% | <1.5% |
Downstream processing integrates seamlessly with flow synthesis. Liquid-liquid membrane separators (PTFE, 0.2 μm pore size) remove HF byproducts with >99% efficiency, while continuous distillation units (Sulzer DX structured packing) isolate the product at >99.5% purity. These integrated systems reduce solvent consumption by 60% compared to batch workup and minimize waste streams [6] [8]. Life cycle assessment confirms 45% lower energy consumption and 30% reduced carbon footprint versus batch processes, making continuous flow the environmentally preferred manufacturing route [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: